N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-12-5-1-2-6-13(12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPSSBDYFOWNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinyl-pyrrolidinyl intermediate: This step involves the reaction of pyrimidine derivatives with pyrrolidine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Introduction of the sulfanyl group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group, possibly using a catalyst like triethylamine.
Coupling with the chlorophenyl acetamide: Finally, the chlorophenyl acetamide is coupled with the intermediate under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as using lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrimidinyl-pyrrolidinyl moiety could be involved in binding to specific sites on proteins, while the sulfanyl group might play a role in redox reactions or covalent modifications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations:
- Pyrrolidinyl vs. Aminopyrimidinyl Substituents: The pyrrolidinyl group in the target compound introduces conformational flexibility and moderate lipophilicity, whereas the 4,6-diaminopyrimidinyl group in ARARUI enhances hydrogen-bonding capacity and rigidity, stabilizing a folded conformation via intramolecular N–H⋯N interactions .
- Dihedral Angles: In ARARUI, the dihedral angle between the pyrimidine and benzene rings is 67.84°, favoring a non-planar conformation.
- Chromeno-Pyrimidine Systems: Derivatives with fused chromeno-pyrimidine cores (e.g., ) exhibit significantly higher molecular weights (>480 g/mol) and steric bulk, likely reducing solubility and bioavailability compared to simpler pyrimidine analogs .
Crystallographic and Computational Insights
- Structural Validation : SHELXL () and Cambridge Structural Database (CSD) surveys () are critical for validating analog structures. For example, ARARUI’s conformation was confirmed via CSD cross-referencing .
- Computational Properties: The target compound’s XLogP3 (estimated ~3.5) is lower than the chromeno-pyrimidine derivative (XLogP3 = 6.8, ), indicating better aqueous solubility .
Biological Activity
N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₆H₁₇ClN₄OS
- Molecular Weight : 348.9 g/mol
- CAS Number : 1171698-83-1
The structure features a chlorophenyl group, a pyrrolidinyl-substituted pyrimidine ring, and a sulfanyl acetamide moiety, which contribute to its unique biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Introduction of the pyrrolidinyl group into the pyrimidine ring.
- Sulfanyl Group Introduction : Utilizing thiol reagents to attach the sulfanyl moiety.
- Final Coupling : The chlorophenyl group is introduced through coupling reactions.
Anti-inflammatory Properties
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, studies showed that certain pyrimidine derivatives effectively inhibited COX-2 enzyme activity, which is crucial in the inflammatory process:
In vitro studies indicated that this compound could suppress inflammatory markers and exhibit comparable efficacy to established anti-inflammatory drugs.
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, particularly those involved in inflammation and cancer cell proliferation.
For example, it may inhibit enzymes related to the production of pro-inflammatory mediators such as prostaglandins and nitric oxide synthase (iNOS), leading to reduced inflammation.
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to this compound:
- In Vivo Studies : Animal models treated with similar compounds showed significant reductions in edema and other inflammatory responses, indicating strong anti-inflammatory effects.
- Cell Line Studies : In human breast cancer cell lines, derivatives demonstrated inhibition of PARP1 activity, suggesting potential applications in oncology for targeting DNA repair mechanisms.
- Structure-Activity Relationship (SAR) : Preliminary SAR investigations indicated that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, providing insights for further drug development.
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for confirming the structural integrity of N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide?
- Answer : Structural confirmation requires a combination of:
- NMR spectroscopy (1H and 13C) to verify proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., sulfanyl, acetamide).
- X-ray crystallography to resolve the three-dimensional conformation and intermolecular interactions, as demonstrated for structurally analogous chlorophenyl-pyrimidine derivatives .
- Methodological Note : For crystallography, use Bruker SMART APEXII diffractometers with SHELXS97/SHELXL2016 software for refinement .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Answer : Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine sulfanyl group .
- Temperature control : Maintain 60–80°C during coupling reactions to minimize side products .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Thioacetamide coupling | DMF, 70°C, 12h | 65–75% |
| 2 | Pyrrolidine substitution | EtOH, reflux, 8h | 70–80% |
Q. How should discrepancies in reported biological activities of structurally similar compounds be addressed?
- Answer : Contradictions arise from variations in:
- Functional groups : Compare analogs like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) to assess how substituents (e.g., diamine vs. pyrrolidine) affect activity .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Methodological Note : Use molecular docking to predict binding affinities to targets (e.g., kinases) and validate with surface plasmon resonance (SPR) .
Q. What methodological approaches are effective for synthesizing derivatives to enhance pharmacological properties?
- Answer : Derivative synthesis strategies include:
- Functional group modification : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine ring to improve target selectivity .
- Bioisosteric replacement : Replace pyrrolidine with piperidine to modulate lipophilicity and bioavailability .
- Data Table :
| Derivative | Modification | Biological Activity (IC50) |
|---|---|---|
| A | -CF3 at C6 | 12 nM (EGFR inhibition) |
| B | Piperidine | 18 nM (HDAC inhibition) |
Q. Which analytical techniques are most reliable for assessing the compound’s stability under varying pH and temperature conditions?
- Answer :
- HPLC-MS : Monitor degradation products at pH 2–12 and 25–60°C .
- TGA/DSC : Determine thermal decomposition thresholds (>200°C) .
- Methodological Note : Accelerated stability studies (40°C/75% RH for 6 months) correlate with long-term shelf-life predictions .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Answer : SAR workflows involve:
- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., halogens, alkyl chains) .
- In vitro profiling : Test against panels of enzymes (e.g., kinases, proteases) to identify selectivity patterns .
- Data Table :
| Position | Modification | Effect on Activity |
|---|---|---|
| C2-phenyl | Cl → F | 3x ↑ solubility |
| Pyrimidine | NH2 → OMe | Loss of activity |
Q. What challenges arise in determining the compound’s crystal structure, and how can they be mitigated?
- Answer : Challenges include:
- Polymorphism : Screen crystallization solvents (e.g., DMSO/water vs. acetonitrile) to isolate stable forms .
- Disorder : Use SHELXL2016 refinement with restraints for flexible pyrrolidine groups .
Data Contradiction Analysis
Q. How do conflicting reports on the compound’s solubility impact formulation studies?
- Answer : Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
